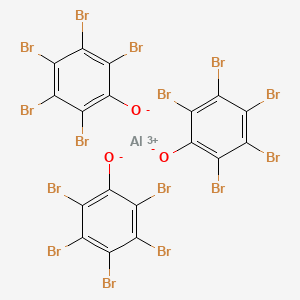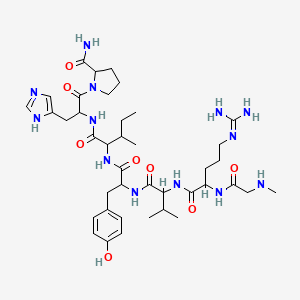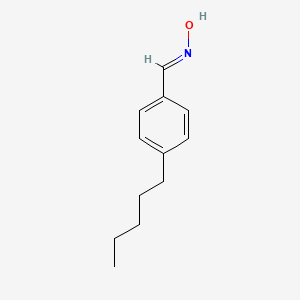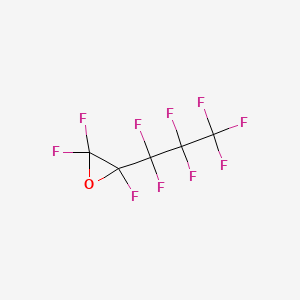![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals for industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H13F2NO2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
Clave InChI |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)



![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)



![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)

